Clinoposaponin VI

Overview

Description

Clinoposaponin VI is a triterpenoid saponin compound isolated from the aerial parts of Clinopodium chinense (Benth.) O. Kuntze. This compound belongs to the oleanane-type triterpenoid saponins and is known for its diverse biological activities, including anti-inflammatory, immunosuppressive, and cardioprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clinoposaponin VI involves the extraction of the compound from the plant Clinopodium chinense. The extraction process typically includes the following steps:

Collection and Drying: The aerial parts of Clinopodium chinense are collected and dried.

Extraction: The dried plant material is extracted using solvents such as methanol or ethanol.

Fractionation: The extract is fractionated using techniques like column chromatography to isolate the triterpenoid saponins.

Purification: The isolated fractions are further purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Advanced techniques such as supercritical fluid extraction and large-scale chromatography are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Clinoposaponin VI undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar moieties.

Glycosylation: The compound can undergo glycosylation to form different glycosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic hydrolysis is typically carried out using hydrochloric acid or sulfuric acid, while enzymatic hydrolysis uses specific glycosidases.

Glycosylation: Glycosylation reactions often use glycosyl donors such as glycosyl halides in the presence of catalysts.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Hydrolysis: Aglycone and sugar moieties.

Glycosylation: Various glycosides.

Scientific Research Applications

Clinoposaponin VI has several scientific research applications:

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its protective effects against anoxia/reoxygenation-induced apoptosis in H9c2 cells.

Medicine: Explored for its potential anti-inflammatory, immunosuppressive, and cardioprotective properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Clinoposaponin VI exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.

Immunosuppressive: Modulates the activity of immune cells and suppresses immune responses.

Cardioprotective: Protects cardiac cells from oxidative stress and apoptosis by activating antioxidant pathways.

Comparison with Similar Compounds

Similar Compounds

Clinopoursaponins A–D: Ursane-type triterpenoid saponins isolated from Clinopodium chinense.

Clinopodiside VII–XII: Oleanane-type triterpenoid saponins similar to Clinoposaponin VI.

Uniqueness

This compound is unique due to its specific glycosylation pattern and its potent biological activities, particularly its cardioprotective effects .

Biological Activity

Clinoposaponin VI is a triterpenoid saponin isolated from Clinopodium gracile and Clinopodium micranthum, which are known for their diverse biological activities. This compound, like other saponins, exhibits various pharmacological effects, including anti-inflammatory, cytotoxic, and hepatoprotective properties. Understanding its biological activity is crucial for potential therapeutic applications.

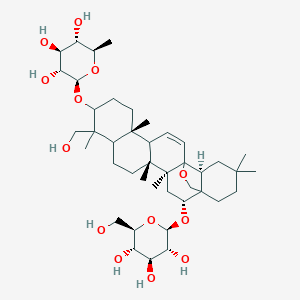

Chemical Structure

This compound belongs to the oleanane-type triterpenoid saponins. The structural formula indicates multiple functional groups that contribute to its bioactivity. The presence of hydroxyl groups enhances its solubility and interaction with biological membranes.

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the nuclear factor kappa B (NF-κB) pathway, which is crucial in regulating inflammatory responses. In vitro studies showed that it reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .

2. Cytotoxic Effects

This compound exhibits cytotoxic activity against various cancer cell lines. A study reported that it significantly inhibits the proliferation of HL60 (human promyelocytic leukemia) and A549 (human lung carcinoma) cells. The mechanism involves inducing apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

3. Hepatoprotective Properties

The hepatoprotective effects of this compound have been evaluated in models of liver injury induced by toxins such as carbon tetrachloride (CCl4). It was found to reduce liver enzyme levels (ALT, AST) and improve histopathological parameters, suggesting a protective effect against oxidative stress and inflammation .

Case Studies

-

Study on Anti-inflammatory Mechanism :

- Objective : To investigate the effect of this compound on NF-κB signaling.

- Methods : Macrophages were treated with this compound followed by stimulation with LPS.

- Results : Significant reduction in NF-κB activation and cytokine production was observed.

- : this compound effectively modulates inflammatory responses through NF-κB inhibition .

-

Cytotoxicity Evaluation :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Methods : MTT assay was used to evaluate cell viability after treatment with this compound.

- Results : IC50 values indicated potent cytotoxicity against HL60 and A549 cells.

- : The compound shows promise as an anticancer agent due to its ability to induce apoptosis .

Data Summary

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-28(45)30(47)32(49)34(52-21)54-26-10-11-37(4)23(38(26,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)27(17-40(39,42)7)55-35-33(50)31(48)29(46)22(18-43)53-35/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25+,26?,27-,28-,29-,30+,31+,32-,33-,34+,35+,37+,38?,39-,40+,41?,42?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCPOQVJMHDAOS-ZWOXGIEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(C[C@H](C7([C@@H]5CC(CC7)(C)C)CO6)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934403 | |

| Record name | 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

781.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152020-03-6 | |

| Record name | Clinoposaponin VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152020036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-(Hexopyranosyloxy)-23-hydroxy-13,28-epoxyolean-11-en-3-yl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.